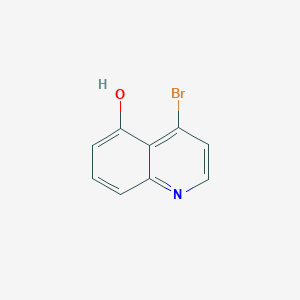

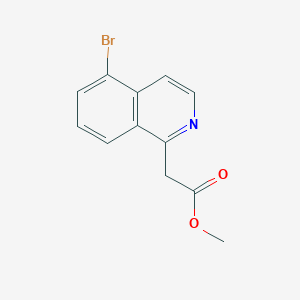

4-Bromoquinolin-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromoquinolin-5-ol is a chemical compound with the CAS Number: 1261492-07-2 . It has a molecular weight of 224.06 . It is in powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Bromoquinolin-5-ol, has been a subject of interest in recent years due to their applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Bromoquinolin-5-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI Code is 1S/C9H6BrNO/c10-6-4-5-11-7-2-1-3-8 (12)9 (6)7/h1-5,12H .Chemical Reactions Analysis

Quinoline derivatives, including 4-Bromoquinolin-5-ol, have been synthesized using various methods . These methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis

4-Bromoquinolin-5-ol is a powder with a molecular weight of 224.06 .Applications De Recherche Scientifique

Chemoprevention and Anticarcinogenic Properties

Research has explored the chemopreventive effects of flavonoids in oral carcinogenesis. For instance, dietary flavonoids such as chalcone, 2-hydroxychalcone, and quercetin have shown significant inhibitory effects on oral carcinogenesis initiated with 4-nitroquinoline-1-oxide (4-NQO), partly due to suppression of cell proliferation Makita et al., 1996.

Tyrosine Kinase Inhibition

The structure-activity relationship of analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent inhibitor of the epidermal growth factor receptor (EGFR), indicates steep activity gradients, suggesting that certain substitutions can induce conformational changes in the receptor, enhancing inhibitory potency Bridges et al., 1996.

Corrosion Inhibition

Novel 8-Hydroxyquinoline derivatives have been synthesized and evaluated as effective acid corrosion inhibitors for mild steel. These studies highlight the chemical versatility of 8-hydroxyquinolines and their derivatives in providing protection against corrosion in acidic environments Rbaa et al., 2020.

Antimalarial Activity

The antimalarial efficacy of 4-aminoquinoline derivatives has been extensively studied, demonstrating their potential against chloroquine-resistant strains of Plasmodium falciparum. This research underscores the pharmacological relevance of 4-aminoquinolines in developing new antimalarial drugs O’Neill et al., 2006.

Antimicrobial and Antifungal Applications

Several studies have synthesized and characterized quinoline derivatives, showing significant antimicrobial and antifungal activities. These findings suggest the potential of 4-Bromoquinolin-5-ol derivatives in developing new therapeutic agents against resistant microbial strains Krishna, 2018.

Photolabile Protecting Group for Carboxylic Acids

Research into the photochemistry of 8-bromo-7-hydroxyquinoline (BHQ) suggests its utility as a photolabile protecting group for carboxylic acids, with advantages in solubility, fluorescence, and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications Fedoryak & Dore, 2002.

Safety and Hazards

Mécanisme D'action

Target of Action

Quinoline derivatives, to which 4-bromoquinolin-5-ol belongs, are known to have a wide range of biological and pharmaceutical activities . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .

Mode of Action

The bromination of quinoline compounds can enhance their biological activity .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .

Action Environment

The synthesis of quinoline derivatives has been optimized to be greener and more sustainable, indicating a consideration of environmental impact .

Propriétés

IUPAC Name |

4-bromoquinolin-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZBXSHQNBAZTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoquinolin-5-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)

![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)

![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)

![2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2973021.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)